AZD1981
Description
AZD1981 is a potent, selective antagonist of the CRTh2 (DP2/GPR44) receptor, a G-protein-coupled receptor implicated in type 2 inflammation. Chemically, it is a 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid derivative (CAS: 802904-66-1; molecular formula: C₁₉H₁₇ClN₂O₃S) . It exhibits high affinity for human DP2, with an IC₅₀ of 4 nM and a pIC₅₀ of 8.4 in radioligand binding assays . Preclinical studies highlight its non-competitive antagonism, reversible binding, and cross-species efficacy (human, mouse, rat, dog) . This compound inhibits DP2-mediated eosinophil activation (e.g., CD11b upregulation, chemotaxis) and Th2 cell migration, with minimal activity on DP1 or other off-target receptors/ion channels .
Pharmacokinetically, this compound is orally bioavailable, has moderate plasma protein binding, and a logD value of 2.9, supporting its use in chronic inflammatory diseases like asthma and chronic spontaneous urticaria (CSU) . However, its metabolite N-deacetylated this compound contributes to drug-drug interactions (e.g., with warfarin) via CYP2C9 inhibition .
Properties
IUPAC Name |
2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYIGNODXSRKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025620 | |
| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802904-66-1 | |
| Record name | AZD-1981 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1981 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-1981 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
First-Generation Synthesis via Makoza Reaction
The initial route to AZD1981 involved a Makoza reaction starting from 3-nitroaniline to yield 2-methyl-4-nitro-1H-indole (Scheme 1). While robust for early-stage production, this approach presented three critical drawbacks:
- Safety Risks : The synthesis of 2-methyl-4-nitro-1H-indole required reactions above the flash point of acetone (≥56°C) in the presence of air, posing fire hazards.
- Thermal Instability : The nitroindole intermediate failed the Koenen tube test, indicating sensitivity to shock and heat.
- Inconsistent Yields : Isolation of the nitroindole yielded 25–50%, complicating large-scale production.
Reaction Sequence and Limitations
- Makoza Cyclization : 3-Nitroaniline reacted with chloroacetone in dimethyl sulfoxide (DMSO) under basic conditions to form the nitroindole core.
- Functionalization : Sequential amidation, sulfenylation, and hydrolysis steps introduced the 4-acetamido, 3-arylthio, and acetic acid groups.
This route, though feasible for gram-scale synthesis, was deemed unsuitable for industrial manufacturing due to unresolved safety and yield variability.
Second-Generation Synthesis via Semmler–Wolff Aromatization
To overcome first-generation limitations, a novel route leveraging the Semmler–Wolff rearrangement was developed, enabling direct construction of the indole-4-amide core with improved regiospecificity and safety.
Retrosynthetic Analysis
The strategy dissected this compound into two key fragments:
- Pyrrole-Oxime Intermediate : Formed via Paal–Knorr pyrrole synthesis from 1,3-cyclohexanedione.
- Arylthio Substituent : Introduced using 4-chlorophenylsulfenyl chloride.
Stepwise Synthesis and Optimization
Formation of Cyclohexenone Oxime (Intermediate 38)
- Trione Synthesis : 1,3-Cyclohexanedione (36) reacted with chloroacetone in ethanolic potassium hydroxide to yield trione 37 (80% GC purity).
- Pyrrole Formation : Treatment with ethyl glycine hydrochloride under reflux produced pyrrole 38, which was telescoped without isolation.
Thioetherification and Oxime Formation
- Sulfenylation : Reaction of pyrrole 38 with 4-chlorophenylsulfenyl chloride introduced the 3-arylthio group, yielding intermediate 39.
- Oxime Generation : Hydroxylamine hydrochloride in sodium acetate buffer converted the ketone to oxime 40 (92% yield).
Semmler–Wolff Aromatization
The pivotal step involved treating oxime 40 with acetic anhydride and sodium iodide in xylene at 140°C to induce aromatization, forming the indole-4-amide core (41) in 85% yield. Key optimizations included:
- Catalyst Screening : Sodium iodide (0.5 equiv) enhanced reaction rate by facilitating oxime activation.
- Solvent Selection : Xylene enabled high-temperature reflux without decomposition.
Final Functionalization
Overall Process Metrics
| Parameter | First-Generation Route | Semmler–Wolff Route |
|---|---|---|
| Total Steps | 8 | 6 |
| Isolated Intermediates | 4 | 2 |
| Overall Yield | 22% | 40% |
| Key Safety Improvement | Unstable nitroindole | Non-explosive intermediates |
Critical Analysis of the Semmler–Wolff Route
Regiospecificity and Byproduct Control
The Semmler–Wolff reaction ensured exclusive formation of the 4-acetamido indole regioisomer, avoiding positional isomers that plagued earlier routes. Byproduct analysis via HPLC revealed <2% impurities, attributable to over-acetylation or incomplete aromatization.
Solvent and Temperature Optimization
Telescoping Strategy
Three stages were telescoped to enhance efficiency:
- Trione 37 → Pyrrole 38 (no isolation)
- Pyrrole 38 → Thioether 39 (aqueous workup)
- Oxime 40 → Indole 41 (direct isolation) This approach reduced solvent use by 40% and cycle time by 30%.
Chemical Reactions Analysis
AZD-1981 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in AZD-1981.
Substitution: The thioether and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Profile
AZD1981 is characterized as a potent, fully reversible, functionally non-competitive antagonist of human CRTh2. Its binding affinity is notable, with an IC50 of approximately 4 nM for receptor binding and 8.5-50 nM for functional assays. The compound exhibits high plasma protein binding (97%) and has been shown to interact with various metabolic pathways, including weak inhibition of CYP2C9 and OATP1B1 .
Key Pharmacological Properties
| Property | Value |
|---|---|
| Binding Affinity (IC50) | 4 nM |
| Functional Assay (IC50) | 8.5-50 nM |
| Plasma Protein Binding | 97% |
| Inhibition of CYP2C9 | Weak (>10 μM) |
| Induction of CYP3A4 | Yes |
Asthma Management
This compound has been investigated for its potential to improve lung function in asthma patients. In two Phase II clinical trials, this compound was administered to patients with stable asthma who were either withdrawn from inhaled corticosteroids or were symptomatic despite high-dose corticosteroid therapy. The primary endpoint was the morning peak expiratory flow rate, which showed nonsignificant improvements compared to placebo, although secondary outcomes indicated better control over asthma symptoms in treated groups .
Chronic Rhinosinusitis with Nasal Polyps
In a study focusing on chronic rhinosinusitis with nasal polyps (CRSwNP), this compound was evaluated as an add-on therapy to intranasal corticosteroids. The primary outcome was the reduction in nasal polyp size measured by the nasal polyp score at 12 weeks. Results indicated that this compound significantly reduced polyp size compared to placebo .
Chronic Spontaneous Urticaria
This compound has also been tested in patients suffering from chronic spontaneous urticaria (CSU), particularly those unresponsive to antihistamines. A randomized controlled trial demonstrated that treatment with this compound led to significant reductions in urticaria activity scores and improved eosinophil dynamics without serious adverse events .
Safety Profile
The safety profile of this compound has been assessed across multiple studies, revealing that it is generally well-tolerated with no serious adverse events reported during clinical trials. Common side effects were mild and included headaches and gastrointestinal disturbances .
Mechanism of Action
AZD-1981 exerts its effects by antagonizing the DP2 receptor, which is involved in the chemotaxis and activation of eosinophils, basophils, and Th2 cells . By blocking this receptor, AZD-1981 inhibits the migration and activation of these immune cells, thereby reducing inflammation and allergic responses . The molecular targets and pathways involved include the inhibition of prostaglandin D2-induced signaling, which plays a key role in the pathophysiology of asthma and other allergic diseases .
Comparison with Similar Compounds
Pharmacological and Biochemical Profiles
*Note: A conflicting study using a FRET-based DP2 sensor suggested competitive antagonism for this compound .
Clinical Efficacy in Respiratory Diseases
- Fevipiprant: Reduced sputum eosinophils by 3.5-fold (n=61) and improved FEV₁ by 112 mL (n=1,058) in Phase III . BI 671800: Improved FEV₁ by 134–142 mL, particularly in patients with blood eosinophils ≥350 cells/mm³ .
- Chronic Rhinosinusitis with Nasal Polyps (CRSwNP): this compound (40 mg TID, 12 weeks) combined with ICS failed to improve nasal polyp scores or symptoms (n=43) .
Efficacy in Chronic Spontaneous Urticaria (CSU)
- This compound: In a 4-week trial (n=28), it reduced weekly itch scores more than hives (p<0.05), increased circulating eosinophils, and inhibited PGD₂-mediated eosinophil shape change .
- Comparators: No other CRTh2 antagonists have reported CSU efficacy, highlighting this compound’s unique exploration in this niche .
Key Differentiators and Limitations
Mechanistic Nuances: this compound’s non-competitive antagonism (debated ) may offer prolonged receptor blockade compared to competitors like fevipiprant.
Species Cross-Reactivity : this compound’s consistent potency across species (e.g., guinea pig, dog) supports translational research .
Clinical Shortcomings : Despite robust preclinical data, this compound underperformed in asthma trials, unlike fevipiprant or BI 671800 .
Safety Profile : this compound’s metabolite-driven CYP2C9 inhibition necessitates caution in polypharmacy , a unique liability among CRTh2 antagonists.
Biological Activity
AZD1981 is a selective and potent antagonist of the CRTh2 receptor, primarily developed for the treatment of asthma and other allergic conditions. This article delves into its biological activity, supported by various studies, pharmacological data, and clinical findings.
This compound functions as a fully reversible, non-competitive antagonist of the human CRTh2 receptor. By blocking this receptor, this compound inhibits the actions of prostaglandin D2 (PGD2), a key mediator in eosinophil activation and chemotaxis. This mechanism is crucial for reducing eosinophilic inflammation associated with conditions like asthma.
Preclinical Pharmacology
In preclinical studies, this compound demonstrated significant pharmacological effects:
- Binding Affinity : The compound exhibits an IC50 for binding of 4 nM.
- Functional Activity : The functional IC50 ranges from 8.5 to 50 nM.
- Plasma Protein Binding : It shows high plasma protein binding at 97% .
Effects on Eosinophils and Basophils
This compound effectively blocks several eosinophil functions:
- CD11b Expression : Inhibits agonist-induced expression.
- Shape Change : Prevents shape changes in eosinophils and basophils.
- Chemotaxis : Reduces chemotaxis in Th2 cells and eosinophils .
Phase II Trials
Two significant Phase II randomized trials assessed the efficacy of this compound in patients with asthma:
- Study Design : Patients were randomized to receive either this compound (doses up to 1000 mg BID) or placebo for four weeks.
- Primary Outcomes : The primary efficacy variable was the change in morning peak expiratory flow (PEF).
- Results :
- There was a non-significant increase in morning PEF in the this compound group compared to placebo (9.5 L/min vs. placebo, P = 0.086) in one study and (12 L/min vs. placebo, P = 0.16) in another .
- Significant improvements were noted in Asthma Control Questionnaire (ACQ-5) scores (0.26–0.3 units vs. placebo, P = 0.010–0.022), particularly among atopic patients .
Eosinophil Dynamics
A study focusing on eosinophil dynamics revealed:
- Circulating Eosinophils : Treatment with this compound increased circulating eosinophils but impaired PGD2-mediated shape change significantly.
- CRTh2 Expression : Surface expression of CRTh2 on blood basophils rose during treatment, indicating receptor engagement .
Safety Profile
This compound has been reported to be well tolerated across various studies, with no serious adverse events noted during clinical trials .
Summary of Findings
| Study | Dose | Primary Outcome | Result |
|---|---|---|---|
| Phase II Trial 1 | 1000 mg BID | Morning PEF | Non-significant increase (9.5 L/min) |
| Phase II Trial 2 | 1000 mg BID | Morning PEF | Non-significant increase (12 L/min) |
| Both Trials | Various doses | ACQ-5 Scores | Significant improvement (0.26–0.3 units) |
Q & A
Q. What is the biochemical mechanism of AZD1981 as a CRTh2 antagonist, and how is its potency quantified?
this compound selectively antagonizes the CRTh2 (DP2) receptor, displacing prostaglandin D2 (PGD2) with high potency (IC₅₀ = 4 nM). Its dose-dependent inhibition of PGD2-mediated eosinophil activation has been validated in vitro using human recombinant DP2 receptor assays and eosinophil shape change experiments. Researchers should use radio-labelled PGD2 displacement assays or flow cytometry to quantify receptor binding and functional inhibition .
Q. What experimental models are suitable for studying this compound’s anti-inflammatory effects?
Preclinical models include:
- In vitro : Human eosinophil shape change assays (PGD2 stimulation ± this compound) .
- In vivo : Murine asthma models (e.g., ovalbumin-induced airway inflammation) or demyelination models (e.g., cuprizone/rapamycin-treated mice) to assess neurogenesis and cognitive recovery .
- Ex vivo : Blood samples from chronic spontaneous urticaria (CSU) patients to evaluate CRTh2+ leukocyte modulation .
Q. How should researchers design dose-response experiments for this compound?
Use log-scale concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to capture full dose dependency. Key endpoints include:
- Cellular inhibition : Measure % suppression of PGD2-induced eosinophil shape change via forward scatter analysis .
- Metabolic effects : Monitor cAMP levels in pancreatic β-cells to assess insulin secretion modulation .
- Pharmacokinetics : Track plasma AUC, Cmax, and CYP3A4 induction via 4β-hydroxycholesterol levels .
Advanced Research Questions
Q. Why did Phase II asthma trials fail to meet primary endpoints despite robust preclinical data?
Key factors include:
- Short trial duration : 4-week studies insufficient to observe sustained lung function changes (e.g., morning PEF) .
- Patient heterogeneity : Inclusion of non-atopic subjects diluted efficacy signals; post-hoc analyses showed stronger trends in atopic subgroups .
- High baseline variability : Morning PEF measurements had larger-than-expected standard deviations due to inconsistent peak flow meter use .
- Concomitant medications : ICS/LABA background therapy in Study 2 may have masked this compound’s effects .
Q. How does this compound’s metabolite, N-deacetylated this compound, influence drug-drug interaction risks?
N-deacetylated this compound is a weak CYP2C9 time-dependent inhibitor and undergoes efficient hepatic uptake, amplifying interactions with substrates like S-warfarin. Researchers should:
Q. What methodological approaches resolve contradictions in this compound’s effects on eosinophil activity?
Discrepancies between in vitro inhibition and in vivo eosinophil counts arise due to:
- Compartmentalization : this compound blocks PGD2-mediated eosinophil migration to tissues but increases circulating counts .
- Assay timing : Ex vivo shape change inhibition peaks at steady-state drug levels (~2 weeks) .
- Patient stratification : Subgroup analyses by aspirin/NSAID sensitivity or baseline CRTh2 expression improve signal detection .
Q. Can this compound enhance neurogenesis in demyelinated models, and what limitations exist?
In cuprizone-treated mice, this compound restored neural stem cell (NSC) proliferation and differentiation but failed to rescue dendritic complexity. Methodological recommendations:
- Combine therapies : Co-administration with RAGE inhibitors (e.g., FPS-ZM1) synergistically improves cognitive outcomes .
- Assess maturation markers : Use EdU/GFAP/Sox2 staining for NSC tracking and spine density assays for neuronal maturation .
Q. How should researchers optimize this compound trials for allergic asthma?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
